3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
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Overview
Description
3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitro-4-methoxybenzaldehyde with 2-amino-4-oxo-3,4-dihydroquinazoline in the presence of a base, followed by the addition of acrylonitrile under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and quinazolinone core play crucial roles in its biological activity, potentially inhibiting enzyme function or modulating receptor activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Compared to these compounds, 3-{3-Nitro-4-methoxyphenyl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is unique due to its specific functional groups and the combination of the nitro and methoxy substituents, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C18H12N4O4 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H12N4O4/c1-26-16-7-6-11(9-15(16)22(24)25)8-12(10-19)17-20-14-5-3-2-4-13(14)18(23)21-17/h2-9H,1H3,(H,20,21,23)/b12-8+ |
InChI Key |
BIZMJSFUEYPGPO-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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